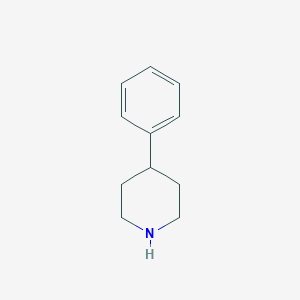

4-Phenylpiperidine

Vue d'ensemble

Description

La 4-phénylpiperidine est un composé chimique caractérisé par un cycle benzénique lié à un cycle pipéridine. Elle sert de structure de base pour une variété d'opioïdes, notamment la péthidine (mépéridine), la kétobemidone, l'alvimopan, le lopéramide et le diphénoxylate . La formule moléculaire de la 4-phénylpiperidine est C11H15N, et sa masse molaire est de 161,248 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4-phénylpiperidine peut être réalisée par différentes méthodes. Une approche courante implique la réaction du bromure de phénylmagnésium avec la pipéridone, suivie d'une réduction . Une autre méthode comprend l'alkylation de la pipéridine avec le chlorure de benzyle en présence d'une base .

Méthodes de production industrielle : La production industrielle de la 4-phénylpiperidine implique souvent des réactions chimiques à grande échelle dans des conditions contrôlées. L'utilisation de catalyseurs et de paramètres réactionnels optimisés assure un rendement élevé et la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions : La 4-phénylpiperidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de la pipéridine.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont fréquentes avec la 4-phénylpiperidine.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les composés halogénés et les bases sont souvent utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers pipéridines substituées et dérivés phényliques .

Applications De Recherche Scientifique

La 4-phénylpiperidine a une large gamme d'applications en recherche scientifique :

Chimie : Elle est utilisée comme un bloc de construction pour la synthèse de molécules organiques complexes.

Biologie : Le composé est étudié pour ses interactions avec les systèmes biologiques et son potentiel en tant qu'agent pharmacologique.

Médecine : Les dérivés de la 4-phénylpiperidine sont utilisés dans le développement d'analgésiques et d'autres agents thérapeutiques.

Industrie : Elle sert d'intermédiaire dans la production de produits pharmaceutiques, d'agrochimiques et de colorants.

5. Mécanisme d'action

Le mécanisme d'action de la 4-phénylpiperidine et de ses dérivés implique une interaction avec les récepteurs opioïdes dans le système nerveux central. Ces interactions conduisent à l'inhibition des voies ascendantes de la douleur, modifiant la perception de la douleur et entraînant une dépression du système nerveux central . De plus, certains dérivés présentent des propriétés anesthésiques locales en interagissant avec les canaux sodiques .

Mécanisme D'action

The mechanism of action of 4-Phenylpiperidine and its derivatives involves interaction with opioid receptors in the central nervous system. These interactions lead to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . Additionally, some derivatives exhibit local anesthetic properties by interacting with sodium channels .

Comparaison Avec Des Composés Similaires

La 4-phénylpiperidine est unique en raison de ses caractéristiques structurelles et de ses propriétés pharmacologiques. Les composés similaires comprennent :

Péthidine (mépéridine) : Un analgésique opioïde présentant des caractéristiques structurelles similaires.

Kétobemidone : Un autre analgésique opioïde dérivé de la 4-phénylpiperidine.

Alvimopan : Utilisé pour traiter l'iléus postopératoire.

Lopéramide : Un agent antidiarrhéique.

Diphénoxylate : Utilisé pour traiter la diarrhée.

Ces composés partagent la structure de base de la phénylpiperidine mais diffèrent par leurs groupes fonctionnels spécifiques et leurs effets pharmacologiques.

Propriétés

IUPAC Name |

4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBULQCHEUWJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227890 | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-99-3 | |

| Record name | 4-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 771-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8IM567WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

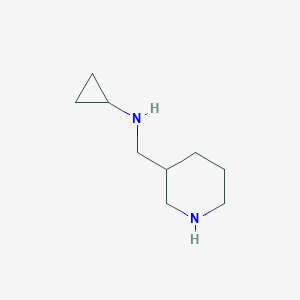

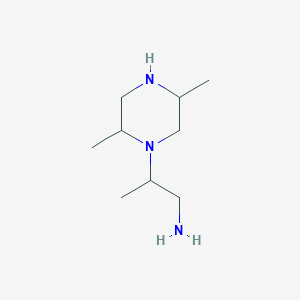

Feasible Synthetic Routes

ANone: 4-phenylpiperidine is an organic compound consisting of a piperidine ring substituted with a phenyl group at the 4-position. It serves as a crucial structural motif in various pharmaceuticals and bioactive molecules, including analgesics and antidepressants.

A: this compound derivatives predominantly interact with opioid receptors, particularly the μ-opioid receptor. This interaction primarily occurs through binding in a cleft-like subsite, with the piperidine ring playing a key role in positioning the molecule. [] The specific binding interactions and their downstream effects depend heavily on the substituents present on the phenyl and piperidine rings.

A: Stereochemistry is crucial for this compound's activity. Studies demonstrate that opioid receptors can differentiate between the enantiotopic edges of the piperidine ring, highlighting the importance of the "Ogston effect." For example, the (-)-(2S,4R)-enantiomer of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine exhibits significantly higher analgesic potency compared to its enantiomer. []

A: Modifications to the para-position of the phenyl ring in this compound derivatives significantly influence their affinity for MAO-A and MAO-B. Para-substituents with low dipole moments enhance MAO-A affinity, whereas high dipole moment groups lead to weak or no affinity. Conversely, MAO-B affinity is influenced by the size and polarity of the para-substituent, with large hydrophobic groups increasing affinity. []

A:

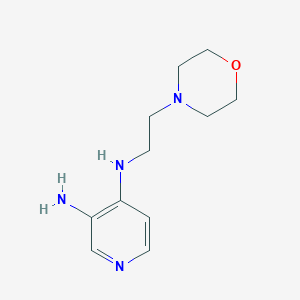

- Analgesic activity: Replacing the N-methyl group in pethidine (a this compound derivative) with a tertiary amino alkyl group yields compounds with varying analgesic potencies. []

- α1a adrenoceptor antagonism: Introducing substituted phenylpiperazine side chains into dihydropyrimidinone-linked this compound derivatives generates compounds like (+)-38, exhibiting desirable α1a adrenoceptor antagonism and minimized μ-opioid agonist activity. [, ]

- 5-HT modulating activity: Enantiomers of substituted 3-phenoxymethyl-4-phenylpiperidines, including the antidepressant paroxetine, demonstrate potent inhibition of serotonin reuptake, highlighting the impact of stereochemistry on 5HT modulation. []

A: Computational tools like Comparative Molecular Field Analysis (CoMFA) help develop 3D-QSAR models to predict the biological activities of this compound derivatives as μ-opioid agonists. These models provide insights into the steric and electrostatic interactions contributing to agonist activity and facilitate the understanding of ligand-receptor interactions. []

A: While specific data on the environmental impact of this compound is limited within the provided research, the development of synthetic routes that minimize volatile intermediates, like those utilizing fluorous tags and organogermanium linkers, presents opportunities to reduce environmental impact during the production of this compound derivatives. [, ]

ANone: Future research will likely focus on:

- Developing compounds with improved selectivity profiles: This includes minimizing off-target effects like μ-opioid agonism in α1a adrenoceptor antagonists. [, ]

- Exploring novel therapeutic applications: The discovery of this compound derivatives acting as 5-HT2C receptor positive allosteric modulators opens avenues for treating conditions like obesity and substance use disorders. []

- Optimizing drug delivery and targeting: This involves creating compounds with enhanced drug-like properties, such as improved pharmacokinetics and reduced off-target interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B165636.png)

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)